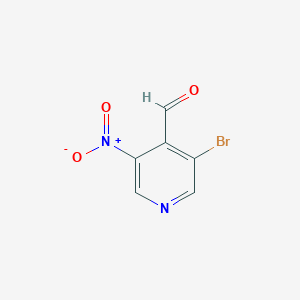

3-Bromo-5-nitroisonicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrN2O3 |

|---|---|

Molecular Weight |

231.00 g/mol |

IUPAC Name |

3-bromo-5-nitropyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |

InChI Key |

KNENIXCLAGLSQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-5-nitroisonicotinaldehyde and its Analogs in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Isonicotinaldehydes in Medicinal Chemistry

Substituted pyridine scaffolds are of significant interest in drug discovery due to their presence in numerous approved pharmaceutical agents and their diverse biological activities.[1][2][3] The electronic properties of the pyridine ring, combined with the reactivity of the aldehyde functional group, make isonicotinaldehyde derivatives valuable precursors for the synthesis of a wide range of bioactive molecules.[1] The introduction of bromo and nitro substituents can further modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its efficacy or specificity for a biological target.

Physicochemical Properties

While experimental data for 3-Bromo-5-nitroisonicotinaldehyde is not available, we can infer some of its properties from the known data of a close structural analog, 3-Bromo-5-nitrobenzaldehyde.

| Property | 3-Bromo-5-nitrobenzaldehyde | This compound (Predicted) |

| CAS Number | 355134-13-3[4] | Not Available |

| Molecular Formula | C₇H₄BrNO₃[4] | C₆H₃BrN₂O₃ |

| Melting Point (°C) | 101-106[4] | Likely a crystalline solid with a distinct melting point. |

| Appearance | White crystals[5][6] | Expected to be a crystalline solid. |

Synthesis and Experimental Protocols

A generalized synthetic protocol for the preparation of this compound can be adapted from established methods for the synthesis of related substituted aromatic aldehydes.[5][6] The following is a proposed experimental protocol based on the bromination of a nitro-substituted precursor.

Proposed Synthesis of this compound

Reaction Scheme:

A potential synthetic route could involve the direct bromination of 5-nitroisonicotinaldehyde.

Materials and Reagents:

-

5-Nitroisonicotinaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ice

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate

Experimental Procedure:

-

In a round-bottom flask, dissolve 5-nitroisonicotinaldehyde in concentrated sulfuric acid at room temperature.

-

Slowly add N-bromosuccinimide to the solution in portions.

-

Heat the reaction mixture and maintain the temperature for a specified period to ensure the completion of the reaction.

-

After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.

-

Collect the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether.[5][6]

-

Dry the purified product under vacuum to yield this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde, nitro, and aromatic C-Br bonds.

Potential Applications in Drug Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Antimicrobial and Antifungal: Pyridine-containing compounds have shown potent activity against various bacterial and fungal strains.[3][7]

-

Antiviral: Certain pyridine derivatives have been investigated for their ability to interfere with viral replication.[3]

-

Anticancer: The pyridine ring is a key component of several anticancer drugs, targeting pathways involved in cell proliferation and survival.[1][2]

The unique substitution pattern of this compound makes it an attractive candidate for further investigation in these and other therapeutic areas. The aldehyde group provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted isonicotinaldehydes.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of substituted isonicotinaldehydes.

This guide provides a starting point for researchers interested in exploring the chemistry and potential applications of this compound and related compounds. The provided protocols and background information are intended to facilitate further investigation into this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]

- 6. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-5-nitroisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document consolidates available chemical data, outlines a detailed synthetic protocol, and explores the potential reactivity of this compound. The information is presented to support further research and application in the fields of chemical synthesis and pharmacology.

Molecular Structure and Identification

This compound, systematically named 3-bromo-5-nitropyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. The core of its structure is a pyridine ring, substituted at the 3-position with a bromine atom, at the 4-position with a formyl (aldehyde) group, and at the 5-position with a nitro group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | 3-bromo-5-nitropyridine-4-carbaldehyde |

| Common Name | This compound |

| CAS Number | 1289136-45-3[1] |

| Molecular Formula | C₆H₃BrN₂O₃ |

| Canonical SMILES | C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |

| InChIKey | KNENIXCLAGLSQY-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

As of the latest available data, specific experimental physicochemical properties such as melting point, boiling point, and solubility for this compound have not been extensively reported in public literature. Similarly, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) remains largely unavailable. Predicted data from computational models can be found in databases like PubChem. Researchers are encouraged to perform these characterizations upon synthesis.

Synthesis Protocol

A known synthetic route to this compound involves a two-step process starting from 3-Bromo-4-methyl-5-nitropyridine. The following protocol is based on established chemical transformations.

3.1. Materials and Reagents

-

3-Bromo-4-methyl-5-nitropyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Sodium periodate (NaIO₄)

-

Water

-

Standard laboratory glassware and purification apparatus

3.2. Experimental Procedure

Step 1: Synthesis of the enamine intermediate

-

Dissolve 3-Bromo-4-methyl-5-nitropyridine in DMF.

-

To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture, for example at 90°C, and monitor the reaction progress (e.g., by TLC or LC-MS). The reaction typically proceeds over several hours.

-

Once the formation of the intermediate enamine is complete, cool the mixture to room temperature.

Step 2: Oxidative cleavage to the aldehyde

-

Dilute the reaction mixture containing the enamine intermediate with THF.

-

Separately, prepare a solution of sodium periodate (NaIO₄) in water.

-

Add the aqueous sodium periodate solution to the reaction mixture.

-

Stir the resulting mixture at room temperature. The oxidative cleavage will yield this compound.

-

Following the completion of the reaction, the product can be extracted using a suitable organic solvent and purified by standard techniques such as column chromatography.

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for its reactivity, making it a potentially valuable building block in organic synthesis.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of more complex molecules, including biologically active compounds.

-

Aromatic Ring Substituents: The bromine atom and the nitro group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various substituents at the 3-position.

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a handle for introducing a wide array of functionalities.

Given these reactive sites, this compound is a promising scaffold for the development of novel compounds in medicinal chemistry. The substituted pyridine core is a common motif in many pharmaceuticals.

Logical Relationship Diagram of Reactivity

References

Physical and chemical properties of 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitroisonicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its trifunctional nature, featuring an aldehyde, a bromo group, and a nitro group on a pyridine ring, makes it an attractive building block for the synthesis of more complex molecules. The electron-withdrawing properties of the nitro group and the bromine atom significantly influence the reactivity of the pyridine ring and the aldehyde functionality. This guide provides a summary of its predicted physical and chemical properties and offers insights into its synthesis and potential reactivity based on analogous compounds.

Physicochemical Properties

Due to the absence of experimental data for this compound, the following tables summarize its predicted properties from computational models and provide experimental data for the analogous compound, 3-Bromo-5-nitrobenzaldehyde.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂O₃ | PubChem[1][2] |

| Molecular Weight | 230.01 g/mol | PubChem |

| Monoisotopic Mass | 229.9327 Da | PubChem[2] |

| XlogP (predicted) | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 229.93269 g/mol | PubChem |

| Topological Polar Surface Area | 75.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| CAS Number | Not assigned |

Table 2: Experimental Physical and Chemical Properties of 3-Bromo-5-nitrobenzaldehyde (Analogous Compound)

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | Sigma-Aldrich |

| Molecular Weight | 230.02 g/mol | Sigma-Aldrich |

| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 101-106 °C | Sigma-Aldrich, MySkinRecipes[3] |

| Boiling Point | 306.9±27.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.8±0.1 g/cm³ | ChemicalBook[4] |

| Solubility | Soluble in Methanol | ChemicalBook |

| CAS Number | 355134-13-3 | Sigma-Aldrich |

Spectroscopic Data

No experimental spectroscopic data for this compound has been found. The following is predicted mass spectrometry data. For reference, experimental ¹H NMR data for 3-Bromo-5-nitrobenzaldehyde is also provided.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 230.93998 |

| [M+Na]⁺ | 252.92192 |

| [M-H]⁻ | 228.92542 |

| [M+NH₄]⁺ | 247.96652 |

| [M+K]⁺ | 268.89586 |

| Source: PubChemLite[2] |

¹H NMR Data for 3-Bromo-5-nitrobenzaldehyde (Analogous Compound)

Synthesis and Reactivity

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the established synthesis of 3-Bromo-5-nitrobenzaldehyde. The proposed starting material would be 3-nitroisonicotinaldehyde.

Experimental Protocol for the Synthesis of 3-Bromo-5-nitrobenzaldehyde (Analogous Compound) [4][5]

-

Reactants:

-

3-Nitrobenzaldehyde (1.0 g, 6.6 mmol)

-

N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)

-

Concentrated Sulfuric Acid (4.0 mL)

-

-

Procedure:

-

Dissolve 3-nitrobenzaldehyde in concentrated sulfuric acid at room temperature.

-

Add N-bromosuccinimide portion-wise to the solution.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After cooling to room temperature, pour the reaction mixture slowly into ice water.

-

Collect the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture.

-

Expected Reactivity

The presence of a bromine atom makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. The aldehyde group is expected to undergo typical reactions of aromatic aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products.

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A proposed workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Analogous Compounds

Caption: Relationship between the target compound and its experimentally characterized analogs.

Safety Information

While no specific safety data for this compound is available, the safety precautions for the analogous 3-Bromo-5-nitrobenzaldehyde should be considered as a minimum. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this or any related chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit understudied, chemical entity for synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and potential synthetic pathways based on the best available data from analogous compounds. Further experimental investigation is necessary to fully elucidate its chemical behavior and unlock its potential for various applications. Researchers are encouraged to use the provided information as a starting point for their investigations into this and related molecules.

References

- 1. This compound | C6H3BrN2O3 | CID 130966460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H3BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. 31872-65-8|3-Bromo-5-nitropyridin-4-ol|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]

- 5. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Overview

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 3-Bromo-5-nitroisonicotinaldehyde, a molecule of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimentally derived data in public databases, this document presents predicted mass spectrometry values and outlines the standard methodologies for acquiring comprehensive spectroscopic profiles.

Predicted Mass Spectrometry Data

Computational predictions offer valuable insights into the mass spectrometric behavior of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry experiments.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.93998 |

| [M+Na]⁺ | 252.92192 |

| [M-H]⁻ | 228.92542 |

| [M+NH₄]⁺ | 247.96652 |

| [M+K]⁺ | 268.89586 |

| [M+H-H₂O]⁺ | 212.92996 |

| [M+HCOO]⁻ | 274.93090 |

| [M+CH₃COO]⁻ | 288.94655 |

| [M+Na-2H]⁻ | 250.90737 |

| [M]⁺ | 229.93215 |

| [M]⁻ | 229.93325 |

Data sourced from computational predictions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, it is set from 0 to 220 ppm. A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

-

Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are correlated to specific functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing the sample.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

Synthesis of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Guide to Starting Materials and Proposed Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the proposed synthesis of 3-Bromo-5-nitroisonicotinaldehyde, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, this document outlines a plausible and chemically sound synthetic pathway. The proposed route commences with readily available starting materials and employs established organic chemistry transformations. Each step is presented with a detailed experimental protocol derived from analogous reactions found in the chemical literature. All quantitative data is summarized for clarity, and the logical flow of the synthesis is visually represented.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed in two sequential steps starting from 3-Bromopyridine:

-

Nitration: Electrophilic nitration of 3-Bromopyridine to introduce a nitro group at the 5-position, yielding 3-Bromo-5-nitropyridine.

-

Formylation: Introduction of a formyl group at the 4-position of 3-Bromo-5-nitropyridine via a lithium-halogen exchange reaction followed by quenching with a suitable formylating agent.

This strategy is based on the known reactivity of pyridine and its derivatives, where the pyridine ring is generally deactivated towards electrophilic substitution, necessitating strong reaction conditions for nitration. The subsequent formylation of the electron-deficient 3-bromo-5-nitropyridine intermediate is proposed to occur via a low-temperature lithium-halogen exchange, a powerful method for the functionalization of aryl and heteroaryl halides.

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative data for the two proposed synthetic steps, based on analogous reactions reported in the literature.

Table 1: Nitration of 3-Bromopyridine (Analogous Conditions)

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | Organic Syntheses Procedure |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | Organic Syntheses Procedure |

| Temperature | 0 °C to 60 °C | Organic Syntheses Procedure |

| Reaction Time | 3 hours | Organic Syntheses Procedure |

| Yield | ~78% | Organic Syntheses Procedure |

Table 2: Formylation of 3-Bromo-5-nitropyridine (Proposed Conditions based on Analogy)

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-nitropyridine | (Proposed) |

| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | General procedure for lithium-halogen exchange |

| Solvent | Anhydrous Tetrahydrofuran (THF) | General procedure for lithium-halogen exchange |

| Temperature | -78 °C | General procedure for lithium-halogen exchange |

| Reaction Time | 1-2 hours | General procedure for lithium-halogen exchange |

| Yield | (Estimated) 60-70% | Based on similar reactions |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 3-Bromo-5-nitropyridine

This protocol is adapted from the nitration of 2-amino-5-bromopyridine.

Materials:

-

3-Bromopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Sodium Hydroxide solution (e.g., 40%)

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 3-Bromopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

Once the addition is complete, cool the mixture back to 0 °C.

-

Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at or below 5 °C.

-

After the addition of nitric acid is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Carefully heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath.

-

The product, 3-Bromo-5-nitropyridine, should precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum to yield 3-Bromo-5-nitropyridine.

Step 2: Synthesis of this compound

This protocol is a general procedure for formylation via lithium-halogen exchange and requires strictly anhydrous and inert conditions.

Materials:

-

3-Bromo-5-nitropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride solution

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Dissolve 3-Bromo-5-nitropyridine in anhydrous THF in the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution via a syringe or the dropping funnel, ensuring the internal temperature is maintained at -78 °C. The formation of the lithiated species is typically rapid at this temperature.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

In a separate flame-dried flask, prepare a solution of anhydrous DMF in anhydrous THF.

-

Slowly add the DMF solution to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, while still at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Evaporate the solvent from the purified fractions to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Caption: Workflow for the proposed formylation step.

Navigating the Challenges of Electrophilic Aromatic Substitution on the Pyridine Ring of 3-Bromo-5-nitroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. This technical guide delves into the theoretical and practical considerations for conducting electrophilic aromatic substitution (EAS) on the highly deactivated pyridine ring of 3-bromo-5-nitroisonicotinaldehyde. Due to the presence of three strong electron-withdrawing groups—a bromo group at the 3-position, a nitro group at the 5-position, and an aldehyde group at the 4-position—the pyridine nucleus is rendered exceptionally electron-deficient. This guide provides a predictive analysis of the regioselectivity of EAS reactions on this substrate, outlines hypothetical experimental protocols for nitration and halogenation, and discusses the significant challenges and potential strategies to achieve successful substitution.

Introduction: The Challenge of a Highly Deactivated Pyridine Ring

Pyridine, a foundational aromatic heterocycle, is significantly less reactive towards electrophilic aromatic substitution than its carbocyclic counterpart, benzene.[1][2] The greater electronegativity of the nitrogen atom reduces the electron density of the ring, thereby disfavoring the attack by an electrophile.[1] This inherent lack of reactivity is further compounded in this compound by the synergistic electron-withdrawing effects of the bromo, nitro, and aldehyde substituents. These groups deactivate the ring through both inductive and resonance effects, making direct EAS on this substrate a formidable synthetic challenge.

Electrophilic attack on the pyridine ring is most likely to occur at the 3- and 5-positions due to the relative stability of the resulting cationic intermediate (sigma complex), which avoids placing a positive charge on the electronegative nitrogen atom.[2][3][4][5] However, in this compound, these positions are already occupied. This necessitates a careful analysis of the directing effects of the existing substituents to predict the site of any potential further substitution.

Predictive Analysis of Regioselectivity

The regiochemical outcome of an EAS reaction on a substituted aromatic ring is dictated by the electronic properties of the substituents already present. In the case of this compound, we must consider the directing effects of the bromo, nitro, and aldehyde groups.

-

Bromo Group (at C3): Halogens are deactivating yet ortho, para-directing. However, in pyridine, the situation is more complex.

-

Nitro Group (at C5): The nitro group is a powerful deactivating and meta-directing group.

-

Aldehyde Group (at C4): The aldehyde group is also strongly deactivating and meta-directing.

Considering the positions of these substituents on the pyridine ring, the only available position for substitution is C2. Let's analyze the electronic effects at this position. The C2 position is ortho to the bromo group, meta to the nitro group, and ortho to the aldehyde group. The directing effects of the substituents are therefore in conflict.

To predict the most likely site of substitution, we can visualize the resonance structures of the sigma complex formed upon electrophilic attack at the C2 position.

Caption: Predicted workflow for electrophilic aromatic substitution.

The strong deactivating nature of all three substituents suggests that any electrophilic substitution will require harsh reaction conditions. The concerted deactivation makes the C2 position extremely electron-deficient. While a definitive prediction is challenging without experimental data, the meta-directing influence of the powerful nitro and aldehyde groups would likely dominate, further deactivating the ortho and para positions relative to the already deactivated ring. Given that all other positions are substituted, any potential, albeit difficult, electrophilic attack would be forced to occur at the C2 position.

Hypothetical Experimental Protocols

Given the extreme deactivation of the substrate, standard EAS conditions are unlikely to be effective. The following are hypothetical protocols for nitration and bromination, based on methods used for other highly deactivated aromatic systems. It is crucial to note that these are predictive and would require extensive optimization.

Nitration

The introduction of a second nitro group would be exceptionally challenging. A powerful nitrating agent and forcing conditions would be necessary.

Reaction: this compound + HNO₃/H₂SO₄ → 3-Bromo-2,5-dinitroisonicotinaldehyde

Methodology:

-

To a cooled (0 °C) mixture of fuming nitric acid (90%) and concentrated sulfuric acid (98%) (1:3 v/v), slowly add this compound with vigorous stirring.

-

After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to 80-100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion (or when no further conversion is observed), the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Experimental workflow for the hypothetical nitration.

Bromination

Direct bromination would also necessitate harsh conditions and a strong Lewis acid catalyst.

Reaction: this compound + Br₂/FeBr₃ → 2,3-Dibromo-5-nitroisonicotinaldehyde

Methodology:

-

To a solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the mixture at room temperature.

-

The reaction mixture is then heated to reflux, and the progress is monitored by TLC or HPLC.

-

After the reaction is complete, the mixture is cooled to room temperature and washed successively with a saturated aqueous solution of sodium bisulfite (to remove excess bromine), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Presentation

As no experimental data for the electrophilic aromatic substitution on this compound is currently available in the literature, the following table is presented as a template for the types of quantitative data that should be collected and organized during experimental investigations.

| Reaction | Electrophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Nitration | HNO₃ | H₂SO₄ | - | 80-100 | 12-24 | Data to be determined |

| Bromination | Br₂ | FeBr₃ | Dichloromethane | Reflux | 24-48 | Data to be determined |

Alternative Strategies and Considerations

Given the profound deactivation of the pyridine ring, alternative synthetic strategies may prove more fruitful:

-

Pyridine N-oxide Chemistry: A potential strategy to enhance the reactivity of the pyridine ring is to first form the corresponding pyridine N-oxide. The N-oxide is an activating group that directs electrophilic substitution to the 2- and 4-positions. However, the 4-position is blocked by the aldehyde. Subsequent removal of the N-oxide function would yield the substituted pyridine.

-

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the pyridine ring makes it an excellent candidate for nucleophilic aromatic substitution. The bromo and nitro groups are good leaving groups under SNAr conditions, offering an alternative pathway for functionalization.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which would be a more reliable method for introducing new substituents onto the pyridine ring.

Caption: Alternative synthetic strategies for functionalization.

Conclusion

Direct electrophilic aromatic substitution on the pyridine ring of this compound represents a significant synthetic hurdle due to the cumulative deactivating effects of the bromo, nitro, and aldehyde substituents. Theoretical considerations suggest that any substitution, if achievable, would likely occur at the C2 position, though this would require exceptionally harsh reaction conditions and may result in low yields. The hypothetical protocols provided in this guide serve as a starting point for experimental investigation. For researchers and drug development professionals seeking to functionalize this scaffold, alternative strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are likely to offer more viable and efficient synthetic routes. Careful consideration of these alternative pathways will be crucial for the successful incorporation of this highly functionalized pyridine moiety into complex target molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] 3-Bromo-5-nitroisonicotinaldehyde is a valuable building block for the synthesis of highly functionalized pyridine derivatives. The presence of a bromine atom at the 3-position, a strong electron-withdrawing nitro group at the 5-position, and an aldehyde at the 4-position makes it a versatile substrate for creating novel compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the nitro and aldehyde groups is expected to activate the carbon-bromine bond towards oxidative addition, a crucial step in the Suzuki coupling catalytic cycle.[2]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.

Logical Relationship of Components in a Suzuki Coupling Reaction

Caption: Key components for the Suzuki coupling of this compound.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate tribasic [K₃PO₄], Sodium carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and Water, Toluene, or Dimethylformamide [DMF])

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure proper mixing.

-

Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: A typical workflow for a Suzuki coupling experiment.

Data Presentation: Hypothetical Reaction Outcomes

The following table summarizes hypothetical yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These values are illustrative and actual yields may vary.

| Entry | Arylboronic Acid (R-B(OH)₂) | R Group | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | -H | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |

| 3 | 4-Chlorophenylboronic acid | -Cl | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene | 100 | 18 | 78 |

| 4 | 3-Thienylboronic acid | -C₄H₃S | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 81 |

| 5 | 2-Naphthylboronic acid | -C₁₀H₇ | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 110 | 24 | 75 |

Signaling Pathway Analogy: The Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. This can be visualized as a signaling pathway where the catalyst is regenerated after each productive cycle.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 3-bromo-5-nitroisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive nature, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring, facilitating the displacement of the bromine atom by various nucleophiles.

Introduction to SNAr Reactions of this compound

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. In the case of this compound, the pyridine ring is rendered electron-deficient by the powerfully deactivating nitro group and the nitrogen atom within the ring. This electronic arrangement makes the carbon atom attached to the bromine susceptible to attack by nucleophiles. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the bromide leaving group to yield the substituted product. Common nucleophiles for this reaction include amines, alkoxides, and thiols.

Key Applications

The derivatives of this compound are valuable intermediates in the synthesis of:

-

Pharmaceuticals: The resulting substituted nitroisonicotinaldehydes can be further modified, for instance, by reduction of the nitro group, to generate a variety of heterocyclic compounds with potential biological activity.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of diverse functional groups can lead to the development of new herbicides, fungicides, and insecticides.[1]

-

Materials Science: The unique electronic and structural features of the substituted products make them candidates for applications in dyes, fluorescent probes, and specialty polymers.

Experimental Protocols

Note: The following protocols are representative examples based on analogous reactions with substituted halopyridines. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for this compound to achieve optimal yields.

Protocol 1: Reaction with an Aromatic Amine (e.g., Aniline)

This protocol describes the synthesis of 3-(phenylamino)-5-nitroisonicotinaldehyde.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(phenylamino)-5-nitroisonicotinaldehyde.

Characterization:

The product can be characterized by standard spectroscopic methods:

-

¹H NMR: Expect characteristic shifts for the aromatic protons and the aldehyde proton.

-

¹³C NMR: Expect signals corresponding to the carbons of the pyridine and phenyl rings, as well as the aldehyde carbonyl carbon.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

FT-IR: To identify functional groups such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), the N-H bond, and the aldehyde carbonyl.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 3-methoxy-5-nitroisonicotinaldehyde.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in dry methanol (10 mL).

-

Add a solution of sodium methoxide in methanol (1.2 mmol, commercially available or freshly prepared).

-

Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring by TLC.

-

Once the reaction is complete, quench by the addition of saturated aqueous ammonium chloride solution (15 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-5-nitroisonicotinaldehyde.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of 3-(phenylthio)-5-nitroisonicotinaldehyde.

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in acetonitrile (10 mL), add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylthio)-5-nitroisonicotinaldehyde.

Data Presentation

The following tables summarize expected outcomes for the SNAr reactions of this compound based on typical yields for analogous halopyridine systems.

Table 1: Reaction with Various Amines

| Nucleophile (Amine) | Product | Expected Yield Range (%) |

| Aniline | 3-(phenylamino)-5-nitroisonicotinaldehyde | 70-90 |

| Morpholine | 3-(morpholino)-5-nitroisonicotinaldehyde | 85-95 |

| Benzylamine | 3-(benzylamino)-5-nitroisonicotinaldehyde | 75-85 |

Table 2: Reaction with Various Alkoxides and Thiols

| Nucleophile | Product | Expected Yield Range (%) |

| Sodium Methoxide | 3-methoxy-5-nitroisonicotinaldehyde | 80-95 |

| Sodium Ethoxide | 3-ethoxy-5-nitroisonicotinaldehyde | 80-95 |

| Thiophenol | 3-(phenylthio)-5-nitroisonicotinaldehyde | 85-98 |

| Sodium thiomethoxide | 3-(methylthio)-5-nitroisonicotinaldehyde | 90-99 |

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism.

References

Application Notes and Protocols: Reduction of the Nitro Group in 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the selective reduction of the nitro group in 3-bromo-5-nitroisonicotinaldehyde to yield 3-amino-5-bromoisonicotinaldehyde. The presence of an aldehyde and a bromo substituent on the pyridine ring necessitates chemoselective reduction methods to avoid unwanted side reactions. The protocols outlined below utilize two common and effective methods for nitro group reduction: one employing iron powder in the presence of an ammonium chloride solution and another using stannous chloride. These methods are widely recognized for their tolerance of various functional groups, including halides and carbonyls.[1][2][3] This application note includes step-by-step experimental procedures, a summary of reaction parameters for easy comparison, and a visual workflow diagram to guide researchers in the synthesis of this key amine intermediate, which is valuable in the development of pharmaceuticals and other biologically active compounds.[4]

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amino group serves as a crucial handle for further molecular elaboration. The substrate in focus, this compound, possesses three distinct functional groups: a nitro group, a bromo substituent, and an aldehyde. The challenge lies in selectively reducing the nitro group without affecting the other two functionalities. For instance, catalytic hydrogenation, a common method for nitro reduction, could potentially lead to the reduction of the aldehyde or dehalogenation.[5] Therefore, chemoselective methods are highly desirable.

This note details two reliable protocols for this transformation:

-

Iron/Ammonium Chloride Reduction: This classic and cost-effective method utilizes activated iron powder in a neutral medium, which is known for its high chemoselectivity.[6][7][8]

-

Stannous Chloride Reduction: Tin (II) chloride is another widely used reagent for the reduction of nitroarenes, offering mild reaction conditions and tolerance for a range of functional groups.[1][9][10]

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol describes the reduction of the nitro group using iron powder and ammonium chloride in a mixed solvent system.

Materials:

-

This compound

-

Iron powder (<10 μm, activated)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add a mixture of ethanol and water (e.g., a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.

-

To this solution, add ammonium chloride (10.0 eq) and iron powder (10.0 eq).[8]

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron residues. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and the washes and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-amino-5-bromoisonicotinaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Stannous Chloride

This protocol details the reduction of the nitro group using stannous chloride dihydrate in an alcoholic solvent.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

2 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.[1]

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq) to the solution.[1]

-

Stir the reaction mixture at room temperature or gently heat to 30-50 °C. The reaction can optionally be irradiated with ultrasound to accelerate the conversion.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2 M aqueous solution of KOH or NaOH. Caution: This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-amino-5-bromoisonicotinaldehyde by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key parameters for the described protocols. The exact yields and reaction times should be determined empirically for this specific substrate.

| Parameter | Protocol 1: Fe/NH₄Cl | Protocol 2: SnCl₂·2H₂O |

| Reducing Agent | Iron Powder (Fe) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Reagent Equivalents | Fe (10 eq), NH₄Cl (10 eq) | SnCl₂·2H₂O (5-10 eq) |

| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |

| Temperature | Reflux (80-90 °C) | Room Temperature to 50 °C |

| Typical Reaction Time | 1-4 hours | 2-6 hours |

| Work-up | Filtration, Extraction | Extraction, Filtration of Tin Salts |

| Selectivity | High for nitro group | High for nitro group |

| Yield | To be determined | To be determined |

Mandatory Visualizations

Experimental Workflow for Nitro Group Reduction

Caption: Workflow for the reduction of this compound.

References

- 1. scispace.com [scispace.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. 3-Amino-5-bromopicolinaldehyde [myskinrecipes.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 10. WO2016114308A1 - Method for producing aromatic amine compound - Google Patents [patents.google.com]

Application Notes and Protocols: Condensation Reactions of 3-Bromo-5-nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing Knoevenagel and Wittig condensation reactions with 3-Bromo-5-nitroisonicotinaldehyde. While specific literature on the condensation reactions of this particular aldehyde is limited, the following protocols are based on well-established procedures for analogous aromatic and heteroaromatic aldehydes.[1][2][3][4] These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon double bonds, yielding diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Overview of Condensation Reactions

Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. For aldehydes, two of the most synthetically useful condensation reactions are the Knoevenagel and Wittig reactions.

-

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base.[2][5]

-

Wittig Reaction: This reaction allows for the preparation of an alkene by reacting an aldehyde with a phosphorus ylide (Wittig reagent). It is a versatile method for introducing a double bond at a specific position.[3][4]

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Knoevenagel Condensation of this compound

This protocol describes the reaction of this compound with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a basic catalyst.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)[1][2]

-

Base catalyst (e.g., piperidine, ammonium acetate)[2]

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add the active methylene compound (1-1.2 equivalents).

-

If using a solvent, add an appropriate volume of ethanol or toluene. For a solvent-free reaction, proceed to the next step.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or 0.1 equivalents of ammonium acetate).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation:

Quantitative data for Knoevenagel condensation reactions should be recorded as follows:

| Reactant (Active Methylene Compound) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| Malononitrile | Piperidine | Ethanol | RT | 2 | |||

| Diethyl malonate | Ammonium Acetate | Toluene | Reflux | 6 | |||

| Ethyl cyanoacetate | Piperidine | None | 50 | 1 |

Wittig Reaction of this compound

This protocol outlines the synthesis of an alkene from this compound and a phosphonium ylide (Wittig reagent). The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[3]

Materials:

-

This compound

-

Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Round-bottom flask

-

Syringes and needles for transfer of anhydrous reagents

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1 equivalent) via syringe.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form (often indicated by a color change).

-

-

Wittig Reaction:

-

Dissolve this compound (1 equivalent) in a separate flask with anhydrous THF.

-

Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

-

Data Presentation:

Quantitative data for Wittig reactions should be recorded as follows:

| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Stereochemistry (E/Z ratio) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | RT | 4 | |||

| Ethyltriphenylphosphonium bromide | NaH | THF | RT | 6 | |||

| (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | Toluene | 80 | 12 |

Visualizations

Knoevenagel Condensation Workflow

Caption: General workflow for the Knoevenagel condensation reaction.

Wittig Reaction Workflow

Caption: General workflow for the Wittig reaction.

Hypothetical Signaling Pathway for Derivatives

Derivatives of brominated aromatic aldehydes have been investigated for their biological activities, including potential roles in modulating cellular signaling pathways related to inflammation and oxidative stress. The following diagram illustrates a hypothetical signaling pathway that could be investigated for novel compounds synthesized from this compound.

Caption: Hypothetical signaling pathway for drug development candidates.

References

Application Note: Synthesis of Amides from 3-Bromo-5-nitroisonicotinaldehyde

Abstract

This application note details a protocol for the synthesis of a diverse library of amides derived from 3-Bromo-5-nitroisonicotinaldehyde. The presented method is a direct oxidative amidation, which offers an efficient and operationally straightforward alternative to traditional multi-step procedures that involve the isolation of a carboxylic acid intermediate. This protocol is designed for researchers in medicinal chemistry and drug development who are interested in synthesizing novel compounds for screening and lead optimization. The methodology is amenable to high-throughput synthesis and can be adapted for a wide range of primary and secondary amines.

Introduction

Amide bonds are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of amides from aldehydes is a valuable transformation, and direct oxidative amidation methods have gained prominence due to their efficiency and atom economy.[1][2] this compound is a key building block for the synthesis of various heterocyclic compounds with potential biological activity. This protocol provides a robust method for the conversion of this aldehyde into a wide range of corresponding amides, facilitating the exploration of new chemical space for drug discovery. The direct oxidative amidation approach avoids the often harsh conditions required for the oxidation of the aldehyde to a carboxylic acid and subsequent activation.

Experimental Overview

The protocol outlines the direct synthesis of amides from this compound and various amines using an oxidizing agent and a suitable catalyst. The reaction proceeds through an in-situ generated acyl intermediate, which then reacts with the amine to form the desired amide.

Diagram: Workflow for the Synthesis of Amides from this compound

References

Application Notes and Protocols: 3-Bromo-5-nitroisonicotinaldehyde in Medicinal Chemistry

Disclaimer: There is limited published research available on the specific applications of 3-Bromo-5-nitroisonicotinaldehyde as a building block in medicinal chemistry. The following application notes and protocols are based on the known reactivity of its functional groups and by analogy to the more extensively studied compound, 3-Bromo-5-nitrobenzaldehyde. The protocols provided are for the synthesis and potential reactions of this analogous compound and should be adapted with caution for this compound.

Introduction to this compound

This compound is a substituted pyridine derivative containing three key functional groups that make it a potentially valuable, yet underutilized, building block in medicinal chemistry.[1][2] The pyridine ring is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The aldehyde function serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The bromo and nitro substituents provide opportunities for cross-coupling reactions and further functionalization, allowing for the exploration of chemical space in drug discovery programs.

The strategic placement of the bromo and nitro groups, which are both electron-withdrawing, significantly influences the reactivity of the pyridine ring and the aldehyde. This electronic nature can be exploited for selective chemical modifications.

Potential Applications in Medicinal Chemistry

Based on the chemistry of analogous compounds, this compound could serve as a key intermediate in the synthesis of a variety of biologically active molecules, including:

-

Kinase Inhibitors: The pyridine scaffold is a well-established core in many kinase inhibitors. The functional groups on this compound would allow for the introduction of pharmacophoric elements necessary for binding to the ATP-binding site of kinases.

-

Antimicrobial Agents: Substituted pyridines and nitroaromatics have been explored for their antibacterial and antifungal properties. The aldehyde could be used to synthesize Schiff bases or other derivatives with potential antimicrobial activity.

-

Anticancer Agents: The nitro group can be a key feature in compounds designed as hypoxia-activated prodrugs for cancer therapy. Furthermore, the aldehyde can be used to construct complex heterocyclic systems known to possess cytotoxic activity.

Physicochemical and Structural Data

| Property | Value |

| Molecular Formula | C6H3BrN2O3 |

| Molecular Weight | 230.01 g/mol |

| IUPAC Name | 3-bromo-5-nitropyridine-4-carbaldehyde |

| SMILES | C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--[O-] |

| InChIKey | KNENIXCLAGLSQY-UHFFFAOYSA-N |

(Data sourced from PubChem CID 130966460)[1][2]

Experimental Protocols (Based on Analogy to 3-Bromo-5-nitrobenzaldehyde)

The following protocols are for the synthesis of the analogous compound, 3-Bromo-5-nitrobenzaldehyde, and a representative synthetic transformation. These should serve as a starting point for the development of protocols for this compound.

Synthesis of 3-Bromo-5-nitrobenzaldehyde

This protocol describes the bromination of 3-nitrobenzaldehyde to yield 3-Bromo-5-nitrobenzaldehyde.

Materials:

-

3-nitrobenzaldehyde

-

Concentrated sulfuric acid

-

N-bromosuccinimide (NBS)

-

Ice

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature in a round-bottom flask.

-

Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction solution into a beaker containing ice water to precipitate the product.

-

Collect the solid product by filtration.

-

Dry the crude product with anhydrous sodium sulfate.

-

Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.[3][4]

Expected Yield: Approximately 82%.[3][4]

Reductive Amination of an Aldehyde (General Protocol)

This general protocol illustrates how the aldehyde functionality could be used to form an amine, a common transformation in medicinal chemistry.

Materials:

-

3-Bromo-5-nitrobenzaldehyde (or isonicotinaldehyde analog)

-

Amine of choice (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the aldehyde (1 equivalent) and the amine (1.1 equivalents) in DCM.

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Visualizations

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound as a building block in the synthesis of a potential bioactive molecule.

Caption: Hypothetical synthetic pathway using this compound.

Potential Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway that could be targeted by molecules derived from this compound, such as a hypothetical kinase inhibitor.

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data Summary (for 3-Bromo-5-nitrobenzaldehyde)

| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |

| Bromination | 3-Nitrobenzaldehyde | N-Bromosuccinimide | 3-Bromo-5-nitrobenzaldehyde | 82 | [3][4] |

Note: This table is provided as an example. More extensive data would be populated as more research utilizing the target compound becomes available.

References

Application of 3-Bromo-5-nitroisonicotinaldehyde in the Synthesis of Novel Pyrazole-Based Insecticides

Introduction

3-Bromo-5-nitroisonicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring an aldehyde group for condensation reactions, a bromine atom for cross-coupling reactions, and a nitro group that can be a precursor to an amino group, makes it a valuable starting material for the development of novel agrochemicals. This application note details the use of this compound in the synthesis of a promising class of pyrazole-based insecticides, providing a detailed experimental protocol and showcasing the biological activity of the resulting compounds.

Synthetic Application: Synthesis of Pyrazole-Based Insecticides

A key application of this compound is in the synthesis of 3-bromo-1-(3-bromo-5-nitropyridin-4-yl)-1H-pyrazole derivatives, which are precursors to potent insecticidal compounds. The aldehyde functionality allows for the initial condensation with a hydrazine, leading to the formation of a pyrazole ring, a common scaffold in many successful agrochemicals.

Proposed Synthetic Pathway

The overall synthetic strategy involves a multi-step process beginning with the condensation of this compound with a hydrazine, followed by further chemical transformations to yield the final insecticidal molecules.

Caption: Proposed synthetic workflow for pyrazole-based insecticides.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar heterocyclic compounds and are provided as a guide for researchers.

Protocol 1: Synthesis of 3-Bromo-5-nitro-4-(1H-pyrazol-1-yl)pyridine (Intermediate)

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-Bromo-5-nitro-4-(1H-pyrazol-1-yl)pyridine.

Protocol 2: General Procedure for the Synthesis of Diacylhydrazine Insecticides from a Pyrazole Intermediate

This protocol is adapted from the synthesis of diacylhydrazine derivatives containing a similar 3-bromo-1-(pyridin-2-yl)-1H-pyrazole scaffold and is applicable for the further functionalization of the pyrazole intermediate derived from this compound.[1]

Materials:

-